molecular formula C10H17NO2 B8201930 7a-(Hydroxymethyl)-2,2-dimethyltetrahydro-1H-pyrrolizin-3(2H)-one

7a-(Hydroxymethyl)-2,2-dimethyltetrahydro-1H-pyrrolizin-3(2H)-one

Cat. No.: B8201930
M. Wt: 183.25 g/mol
InChI Key: QSDQYBXFFWZDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7a-(Hydroxymethyl)-2,2-dimethyltetrahydro-1H-pyrrolizin-3(2H)-one is a complex organic compound with a unique structure that includes a hydroxymethyl group and a pyrrolizine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7a-(Hydroxymethyl)-2,2-dimethyltetrahydro-1H-pyrrolizin-3(2H)-one typically involves a series of chemical reactions starting from inexpensive precursors such as proline and epichlorohydrin. A pivotal step in the synthesis is the stereocontrolled anionic cyclization reaction, which allows for the formation of the pyrrolizine ring with high stereochemical control .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7a-(Hydroxymethyl)-2,2-dimethyltetrahydro-1H-pyrrolizin-3(2H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolizine derivatives .

Scientific Research Applications

7a-(Hydroxymethyl)-2,2-dimethyltetrahydro-1H-pyrrolizin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7a-(Hydroxymethyl)-2,2-dimethyltetrahydro-1H-pyrrolizin-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The pyrrolizine ring structure also plays a role in its biological activity by providing a rigid framework that can interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolizine derivatives and hydroxymethyl-substituted molecules. Examples include:

  • 7a-(Hydroxymethyl)-2,2-dimethylpyrrolizidine
  • 7a-(Hydroxymethyl)-2,2-dimethylpyrrolidine

Uniqueness

What sets 7a-(Hydroxymethyl)-2,2-dimethyltetrahydro-1H-pyrrolizin-3(2H)-one apart from similar compounds is its specific combination of the hydroxymethyl group and the pyrrolizine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

8-(hydroxymethyl)-2,2-dimethyl-1,5,6,7-tetrahydropyrrolizin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-9(2)6-10(7-12)4-3-5-11(10)8(9)13/h12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDQYBXFFWZDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCCN2C1=O)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.